1-Benzhydryl-3-benzylurea
Overview
Description
1-Benzhydryl-3-benzylurea is an organic compound belonging to the class of urea derivatives It is characterized by the presence of a benzhydryl group (diphenylmethyl) and a benzyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-benzylurea can be synthesized through the reaction of benzhydrylamine with benzyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Benzhydrylamine} + \text{Benzyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-benzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzhydryl ketones or benzyl alcohols.
Reduction: Formation of benzhydryl amines or benzylamines.
Substitution: Formation of substituted benzhydryl or benzyl derivatives.
Scientific Research Applications
1-Benzhydryl-3-benzylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-benzylurea involves its interaction with specific molecular targets. For instance, as an inverse agonist for cannabinoid receptors, it binds to the CB1 receptor and induces a conformational change that reduces receptor activity. This interaction can modulate various physiological processes, including appetite, pain perception, and mood .
Comparison with Similar Compounds
- 1-Benzhydryl-3-phenylurea
- 1-Benzhydryl-3-phenylthiourea
- Diphenhydramine
Comparison: 1-Benzhydryl-3-benzylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Benzhydryl-3-phenylurea, it has an additional benzyl group, which can influence its reactivity and binding affinity to molecular targets. Diphenhydramine, while structurally related, has different pharmacological properties and is primarily used as an antihistamine .
Properties
IUPAC Name |
1-benzhydryl-3-benzylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(22-16-17-10-4-1-5-11-17)23-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H2,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPWNOSAYYXQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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